molecular formula C19H23N3O B270614 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide

2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide

Cat. No. B270614
M. Wt: 309.4 g/mol
InChI Key: QLTRCKARDKMNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It was first synthesized in 1991 by Clozel et al. and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide selectively blocks the endothelin A receptor, which is involved in vasoconstriction, cell proliferation, and inflammation. By blocking this receptor, 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide can reduce blood pressure, decrease vascular resistance, and inhibit the growth and migration of cancer cells.
Biochemical and Physiological Effects:
2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide has been shown to have a number of biochemical and physiological effects. It can reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure. 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide can also inhibit the growth and migration of cancer cells by blocking the endothelin A receptor. Additionally, 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide has been shown to have anti-inflammatory effects in animal models of arthritis and sepsis.

Advantages and Limitations for Lab Experiments

2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide is a selective endothelin A receptor antagonist, which makes it a useful tool for studying the role of endothelin receptors in various physiological and pathological processes. However, its selectivity for the endothelin A receptor means that it may not be effective against diseases that involve the endothelin B receptor. Additionally, 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide has a relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are many potential future directions for research on 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide. One area of interest is the development of more potent and selective endothelin A receptor antagonists. Another area of research is the use of 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide in combination with other drugs for the treatment of cardiovascular diseases and cancer. Finally, further studies are needed to fully understand the role of endothelin receptors in various physiological and pathological processes, which may lead to the development of new therapeutic targets for a variety of diseases.

Synthesis Methods

2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 2-bicyclo[2.2.1]heptanone with 2,3-dimethylquinoxaline-6-carboxylic acid, followed by conversion of the resulting carboxylic acid to the corresponding acid chloride and subsequent reaction with N-(2-aminoethyl)acetamide.

Scientific Research Applications

2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have beneficial effects in animal models of hypertension, heart failure, and atherosclerosis. 2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide has also been investigated for its potential use in the treatment of cancer, as endothelin receptors are overexpressed in many types of cancer cells.

properties

Product Name

2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

2-(3-bicyclo[2.2.1]heptanyl)-N-(2,3-dimethylquinoxalin-6-yl)acetamide

InChI

InChI=1S/C19H23N3O/c1-11-12(2)21-18-10-16(5-6-17(18)20-11)22-19(23)9-15-8-13-3-4-14(15)7-13/h5-6,10,13-15H,3-4,7-9H2,1-2H3,(H,22,23)

InChI Key

QLTRCKARDKMNRT-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CC3CC4CCC3C4)N=C1C

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)CC3CC4CCC3C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.